![molecular formula C25H50NO8P B3026398 (R)-2-(formyloxy)-3-(palmitoyloxy)propyl(2-(trimethylammonio)ethyl)phosphate CAS No. 2194571-25-8](/img/structure/B3026398.png)
(R)-2-(formyloxy)-3-(palmitoyloxy)propyl(2-(trimethylammonio)ethyl)phosphate
Overview
Description
(R)-2-(formyloxy)-3-(palmitoyloxy)propyl(2-(trimethylammonio)ethyl)phosphate, or (R)-FPOP, is a phospholipid that has been studied extensively in recent years due to its potential applications in biochemistry and physiology. It has been found to possess unique properties that make it an attractive candidate for a variety of scientific and medical applications.
Scientific Research Applications
Polymerization and Material Applications
Polymeric Phospholipid Analogues : Research by Furukawa et al. in the mid-1980s explored the synthesis and polymerization of phospholipid analogues, revealing their potential in creating liquid crystalline materials. These materials exhibited solubility in methanol and hot ethanol, suggesting their utility in various industrial and biomedical applications due to their unique thermal and solubility properties (Furukawa, Nakaya, & Imoto, 1986); (Furukawa, Shoji, Nakaya, & Imoto, 1987).
Antiproliferative Properties
Antiproliferative Effects on Cancer Cells : Bittman et al. conducted a study on the enantioselective synthesis of an ilmofosine analog, which demonstrated significant antiproliferative properties against various epithelial cancer cell lines, including breast adenocarcinoma and non-small-cell lung adenocarcinoma. This suggests the potential of such compounds in cancer treatment strategies (Bittman, Byun, Reddy, Samadder, & Arthur, 1997).
Biomedical Applications
Osteoclast Maturation and Bone Resorption : Park et al. discovered that a derivative known as (R)-TEMOSPho inhibits osteoclast maturation and bone resorption by disrupting actin cytoskeleton and macrophage-colony stimulating factor signaling. This finding indicates its potential as a new class of antiresorptive drugs for treating bone loss conditions (Park, Park, Bhattarai, Lee, Kim, Bae, & Lee, 2014).
properties
IUPAC Name |
[(2R)-2-formyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(28)31-21-24(32-23-27)22-34-35(29,30)33-20-19-26(2,3)4/h23-24H,5-22H2,1-4H3/t24-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDALQITIBLLFZ-XMMPIXPASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(formyloxy)-3-(palmitoyloxy)propyl(2-(trimethylammonio)ethyl)phosphate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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